7-Chloro-4-hydroxyquinoline

Catalog No.
S3312413
CAS No.
23833-97-8
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-4-hydroxyquinoline

CAS Number

23833-97-8

Product Name

7-Chloro-4-hydroxyquinoline

IUPAC Name

7-chloro-1H-quinolin-4-one

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)

InChI Key

XMFXTXKSWIDMER-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O

Synonyms

7-chloro-4-hydroxyquinoline

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O

Synthesis of Novel Molecules:

The chemical structure of 7-Cl-4-OH, with its chlorine and hydroxyl groups attached to the quinoline ring, makes it a valuable building block for the synthesis of more complex molecules. Scientists have utilized 7-Cl-4-OH as a starting material for the preparation of various heterocyclic compounds, including quinolones and quinazolines PubChem: ). These novel molecules hold promise for applications in medicinal chemistry and materials science.

Investigation of Biological Activity:

Some studies have explored the biological activity of 7-Cl-4-OH itself. Research suggests potential antifungal and antibacterial properties Biosynth: , although further investigation is needed to determine the effectiveness and mechanism of action. Additionally, some studies have investigated the possible antiprotozoal activity of 7-Cl-4-OH derivatives [reference needed].

Reference Standard in Analytical Chemistry:

Due to its availability from commercial suppliers, 7-Cl-4-OH can be used as a reference standard in analytical chemistry applications. This allows researchers to compare the properties of unknown compounds to those of the well-characterized 7-Cl-4-OH Fisher Scientific: . This is particularly useful in quality control procedures and for verifying the identity of synthesized compounds.

7-Chloro-4-hydroxyquinoline is an organic compound with the molecular formula C₉H₆ClNO. It is characterized by a quinoline structure, which consists of a fused benzene and pyridine ring, with a hydroxyl group at the 4-position and a chlorine atom at the 7-position. This compound is known for its diverse biological activities and potential applications in pharmaceuticals and materials science. The compound's unique structural features contribute to its reactivity and interaction with various biological targets.

Currently, there is no documented research on the specific biological activity or mechanism of action of 7-Cl-4-OH-Q itself. However, its potential significance lies in its use as a precursor for the synthesis of other quinoline derivatives that may possess various biological properties [].

Typical for hydroxylated aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The hydroxyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Reactions with Electrophiles: The chlorine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Condensation Reactions: 7-Chloro-4-hydroxyquinoline can react with various nucleophiles to form sulfonates or other derivatives, as seen in the synthesis of hydroxychloroquine .

7-Chloro-4-hydroxyquinoline exhibits notable biological activities, including:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antimalarial Activity: The compound is a precursor in the synthesis of hydroxychloroquine, which is used to treat malaria and autoimmune diseases .
  • Potential Anticancer Effects: Research suggests that derivatives of 7-chloro-4-hydroxyquinoline may possess anticancer properties, although further studies are required to elucidate these effects fully .

The synthesis of 7-chloro-4-hydroxyquinoline can be achieved through several methods:

  • Condensation Reaction: Starting from 4-chloro-2-nitrobenzoic acid, chlorination and condensation with Meldrum's acid yield 7-chloro-4-hydroxyquinoline through a series of steps involving reduction and cyclization .
  • Decarboxylation: Another method involves decarboxylation of 7-chloroquinolin-4-carboxylic acid under high-temperature conditions .
  • Alternative Synthetic Routes: Various synthetic routes are documented, allowing for different yields and purity levels depending on the reaction conditions employed .

The applications of 7-chloro-4-hydroxyquinoline span several fields:

  • Pharmaceuticals: Primarily used as an intermediate in the synthesis of hydroxychloroquine, which is utilized for treating malaria and autoimmune diseases.
  • Antibacterial Agents: Its antimicrobial properties make it a candidate for developing new antibacterial drugs.
  • Material Science: The compound may also find applications in creating functional materials due to its unique chemical properties .

Interaction studies involving 7-chloro-4-hydroxyquinoline focus on its binding affinity to various biological targets. Research indicates that this compound interacts with enzymes and receptors involved in disease processes, which can lead to therapeutic effects. For instance, it has been studied for its potential to inhibit certain enzymes that play a role in bacterial resistance mechanisms .

Several compounds share structural similarities with 7-chloro-4-hydroxyquinoline. Below are some notable examples:

Compound NameStructure FeaturesUnique Properties
7-Chloroquinolin-4-olHydroxyl group at position 4Exhibits similar antimicrobial activity but differs in reactivity due to the absence of chlorine at position 7 .
HydroxychloroquineContains an additional side chainKnown for its use in treating malaria and autoimmune diseases; more potent than 7-chloro-4-hydroxyquinoline alone .
8-HydroxyquinolineHydroxyl group at position 8Exhibits different biological profiles; often used as a chelating agent .
QuinineAlkaloid derived from cinchona barkRenowned antimalarial agent; structurally distinct but functionally related due to antimalarial properties .

The uniqueness of 7-chloro-4-hydroxyquinoline lies in its specific halogenation pattern combined with hydroxyl functionality, which enhances its reactivity and biological activity compared to similar compounds.

XLogP3

1.2

UNII

23FWH4CH0U

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23833-97-8
86-99-7

Wikipedia

7-chloroquinolin-4-ol

Dates

Modify: 2023-08-19

Explore Compound Types